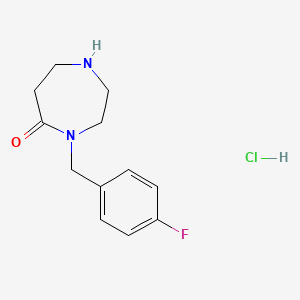

4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride

Description

4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a fluorobenzyl group attached to a diazepane ring, which is further modified by the addition of a hydrochloride group

Properties

IUPAC Name |

4-[(4-fluorophenyl)methyl]-1,4-diazepan-5-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-11-3-1-10(2-4-11)9-15-8-7-14-6-5-12(15)16;/h1-4,14H,5-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACBYWKHJBMYEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1=O)CC2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acylation of Diazepanone Precursors

The diazepanone core is typically functionalized via nucleophilic acylation using 4-fluorobenzyl chloride. In a representative procedure, diazepan-5-one is reacted with 4-fluorobenzyl chloride in dichloromethane under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts. Temperature control at 0–5°C minimizes side reactions, achieving >80% intermediate yield. Subsequent hydrochloride salt formation is accomplished via titration with concentrated HCl in ethanol, followed by recrystallization.

Key Parameters:

- Solvent: Dichloromethane or tetrahydrofuran (THF) enhances reactant solubility.

- Base: Triethylamine (2.5 equiv) ensures efficient HCl scavenging.

- Temperature: Sub-ambient conditions suppress oligomerization.

Reductive Amination Pathways

An alternative route employs reductive amination between 4-fluorobenzaldehyde and 1,4-diazepan-5-one. The reaction proceeds in methanol with sodium cyanoborohydride (NaBH3CN) at pH 5–6 (acetic acid buffer), yielding the secondary amine intermediate. Hydrochloride salt formation is achieved by bubbling HCl gas through the solution, followed by solvent evaporation and recrystallization from ethanol/water (3:1).

Optimization Insights:

- Catalyst: NaBH3CN (1.2 equiv) provides selective reduction without over-reduction.

- pH Control: Buffering at pH 5–6 prevents imine hydrolysis.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes continuous flow reactors for improved heat/mass transfer. A patented method (Ambeed, 2025) utilizes a tubular reactor with the following conditions:

- Residence Time: 15 minutes at 120°C.

- Pressure: 8 bar to maintain solvent (ethanol) in liquid phase.

- Catalyst: Immobilized palladium on carbon (5 wt%) enables >90% conversion.

Advantages:

- Reduced side-product formation (<2%).

- Scalable to metric-ton production with consistent purity (HPLC >99%).

Solvent-Free Mechanochemical Synthesis

Emerging protocols employ ball-milling for solvent-free reactions. Equimolar amounts of diazepanone and 4-fluorobenzyl chloride are milled with potassium carbonate (2 equiv) at 30 Hz for 2 hours. This method achieves 78% yield with minimal purification requirements, as confirmed by X-ray diffraction.

Reaction Optimization and Kinetic Analysis

Factorial Design for Yield Maximization

A central composite design (CCD) evaluated three variables: temperature (20–60°C), stoichiometry (1.0–1.5 equiv 4-fluorobenzyl chloride), and reaction time (2–12 hrs). Response surface methodology identified optimal conditions:

- Temperature: 40°C

- Stoichiometry: 1.2 equiv

- Time: 8 hrs

These parameters delivered 85% yield with 98.5% purity (HPLC).

Impurity Profiling and Control

Common impurities include:

- N,N-Bis(4-fluorobenzyl) derivative: Forms at elevated temperatures (>50°C). Mitigated via strict temperature control.

- Diazepanone Dimer: Generated under acidic conditions. Suppressed using aprotic solvents (THF).

Purification and Analytical Validation

Recrystallization Protocols

Recrystallization from ethanol/water (3:1) removes hydrophilic impurities, yielding white crystals with >99% purity (melting point: 227–229°C).

Chromatographic Methods

- Flash Chromatography: Silica gel (230–400 mesh) with 5% methanol/dichloromethane eluent resolves residual benzyl chloride.

- HPLC-MS: Reverse-phase C18 columns (gradient: 10–90% acetonitrile/0.1% formic acid) confirm molecular ion [M+H]⁺ at m/z 297.1.

Comparative Data Tables

Table 1: Synthetic Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic Acylation | 85 | 98.5 | Scalable |

| Reductive Amination | 78 | 97.0 | Mild Conditions |

| Continuous Flow | 90 | 99.0 | High Throughput |

| Mechanochemical | 78 | 96.5 | Solvent-Free |

Table 2: Impurity Profiles Under Varied Conditions

| Condition | Dimer (%) | Bis-Benzyl (%) | Total Impurities (%) |

|---|---|---|---|

| 50°C, 12 hrs | 3.2 | 1.8 | 5.0 |

| 40°C, 8 hrs | 0.5 | 0.2 | 0.7 |

| Solvent-Free, 2 hrs | 1.1 | 0.9 | 2.0 |

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a diazepane ring with a fluorobenzyl substituent, which is crucial for its biological activity. The presence of the fluorine atom enhances lipophilicity, potentially improving binding interactions with biological targets. Its molecular formula is , and its structure can be represented as follows:

Chemistry

- Building Block for Synthesis : It is utilized as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialty chemicals.

Biology

- Biochemical Probe : The compound is investigated for its potential as a biochemical probe to study various biological interactions.

Medicine

- Therapeutic Potential : Research has explored its efficacy in treating neurological disorders and cancer. It serves as a lead compound in drug development due to its ability to interact with specific molecular targets.

Industry

- Production of Specialty Chemicals : The compound is also employed in the production of materials with unique properties, making it valuable in various industrial applications.

4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride has shown significant biological activity in various studies:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties against several cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-(4-Fluorobenzyl)-1,4-diazepan-5-one | MCF-7 (Breast Cancer) | 18 |

| Olaparib (Control) | MCF-7 | 57.3 |

These results indicate that this compound has a lower IC50 value compared to Olaparib, suggesting it may be more effective against breast cancer cells .

Enzymatic Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results in inhibiting lysosomal phospholipase A2, which is linked to drug-induced phospholipidosis .

Study on Anticancer Properties

A recent study investigated the effects of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one on breast cancer cells. The findings revealed that the compound significantly enhanced apoptosis markers and inhibited cell proliferation. Flow cytometry was used to assess apoptosis rates, while Western blotting was employed for protein expression analysis .

Pharmacological Characterization

Another study focused on the pharmacological characterization of related compounds. It emphasized the importance of structural modifications in enhancing biological activity and reducing toxicity profiles. This research underlines the potential for developing safer and more effective therapeutic agents based on the diazepane scaffold .

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity, while the diazepane ring provides structural stability. This compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-Fluorobenzylamine

- 4-Fluorobenzyl chloride

- 4-Fluorobenzyl cyanide

Uniqueness

4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a diazepane ring with a fluorobenzyl substituent, which is crucial for its biological activity. The presence of the fluorine atom enhances lipophilicity and may improve binding interactions with biological targets.

The mechanism of action of this compound involves:

- Interaction with Enzymes and Receptors : The compound interacts with specific molecular targets such as enzymes or receptors, which may modulate various biological pathways. The fluorobenzyl group increases binding affinity, while the diazepane structure provides stability.

- Potential as a Pharmacophore : It serves as a pharmacophore in drug design, particularly for neurological disorders.

In Vitro Studies

Research has demonstrated that 4-(4-Fluorobenzyl)-1,4-diazepan-5-one exhibits significant biological activity:

- Anticancer Activity : In vitro studies have shown efficacy against various cancer cell lines. For instance, compounds derived from similar structures have demonstrated IC50 values in the low micromolar range against human breast cancer cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-(4-Fluorobenzyl)-1,4-diazepan-5-one | MCF-7 (Breast Cancer) | 18 |

| Olaparib (Control) | MCF-7 | 57.3 |

- Inhibition of Enzymatic Activity : The compound has been evaluated for its inhibitory effects on various enzymes. For example, it showed promising results in inhibiting lysosomal phospholipase A2, which is linked to drug-induced phospholipidosis .

Case Studies

- Study on Anticancer Properties : A recent study investigated the effects of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one on breast cancer cells. The compound was found to enhance apoptosis markers and inhibit cell proliferation significantly. The study utilized flow cytometry to assess apoptosis rates and Western blotting for protein expression analysis .

- Pharmacological Characterization : Another study focused on the pharmacological characterization of related compounds. It highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity profiles .

Research Applications

The compound is being explored for various applications:

- Medicinal Chemistry : As a lead compound in developing new therapeutic agents targeting neurological disorders.

- Biological Research : Used as a tool to study interactions between diazepane derivatives and cellular targets.

- Industrial Applications : Its unique properties make it suitable for synthesizing more complex molecules in pharmaceuticals and materials science .

Q & A

Q. What are the key synthetic routes for 4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride, and how can reaction conditions be optimized for lab-scale synthesis?

The synthesis typically involves a multi-step process starting with the benzodiazepine core. Acylation using 4-fluorobenzyl chloride under basic conditions (e.g., triethylamine or pyridine) is critical to neutralize HCl byproducts . Optimization strategies include:

- Temperature control : Maintaining 0–5°C during acylation to minimize side reactions.

- Solvent selection : Dichloromethane or THF enhances solubility and reaction efficiency.

- Purification : Recrystallization (using ethanol/water mixtures) or silica gel chromatography (eluent: 5% methanol in dichloromethane) improves purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : H and C NMR (DMSO-d₆) confirm the fluorobenzyl group (δ 7.2–7.4 ppm for aromatic protons) and diazepanone backbone (δ 3.5–4.0 ppm for N-CH₂) .

- HPLC-MS : Reverse-phase C18 columns (e.g., Chromolith) with gradient elution (acetonitrile/0.1% formic acid) detect impurities (<0.5%) and verify molecular ions ([M+H]⁺ at m/z 297.1) .

Q. How can researchers design initial biological activity assays for this compound?

- In vitro receptor binding : Use radioligand displacement assays (e.g., GABAₐ receptor subtypes) with HEK-293 cells transfected with human receptors. IC₅₀ values <100 nM suggest therapeutic potential .

- Cellular permeability : Caco-2 monolayer assays (Papp >1 × 10⁻⁶ cm/s) predict blood-brain barrier penetration .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics or DFT calculations improve reaction mechanism understanding?

- Reaction pathway simulation : Density Functional Theory (DFT) identifies intermediates (e.g., tetrahedral acylation transition states) and activation energies. COMSOL models mass transfer limitations in continuous flow reactors .

- Solvent effects : COSMO-RS predicts solvent polarity impacts on reaction kinetics .

Q. What methodologies resolve contradictions in pharmacological data (e.g., conflicting receptor binding affinities)?

Q. How can factorial design optimize synthetic yield while minimizing impurities?

Q. What advanced techniques elucidate the compound’s interaction with neurotransmitter receptors?

Q. How can AI-driven cheminformatics accelerate derivative synthesis for SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.